molecular formula C13H12N2O2 B2391590 Benzo[1,3]dioxol-5-yl-pyridin-4-ylmethyl-amine CAS No. 774553-99-0

Benzo[1,3]dioxol-5-yl-pyridin-4-ylmethyl-amine

Cat. No.: B2391590
CAS No.: 774553-99-0
M. Wt: 228.251
InChI Key: DTUPPQJARLKFDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and IUPAC Classification

Benzodioxol-5-yl-pyridin-4-ylmethyl-amine, formally designated with the Chemical Abstracts Service number 353779-52-9, possesses the IUPAC name 1-(Benzo[d]dioxol-5-yl)-N-(pyridin-4-ylmethyl)methanamine. The compound exhibits a molecular formula of C₁₄H₁₄N₂O₂ with a molecular weight of 242.27 daltons. Alternative nomenclature systems recognize this molecule as BENZODIOXOL-5-YLMETHYL-PYRIDIN-4-YLMETHYL-AMINE, reflecting the systematic naming conventions employed in chemical databases.

The SMILES notation for this compound is represented as c12c(OCO1)ccc(c2)CNCc1ccncc1, providing a linear representation of its molecular structure. The InChI identifier UGGCQMVKRPFZEA-UHFFFAOYSA-N serves as a unique computational descriptor for database searches and structural analysis. The compound's MDL number MFCD01135728 facilitates identification within chemical supplier catalogs and research databases.

The structural classification places this molecule within the broader category of heterocyclic compounds containing both oxygen and nitrogen heteroatoms. The benzodioxole moiety contributes the characteristic methylenedioxy functional group, which forms a five-membered ring fused to the benzene core through oxygen atoms. The pyridine ring provides a six-membered aromatic heterocycle with nitrogen at the 4-position relative to the methylamine linkage.

Chemical Property Value Reference
CAS Number 353779-52-9
Molecular Formula C₁₄H₁₄N₂O₂
Molecular Weight 242.27 g/mol
MDL Number MFCD01135728
SMILES c12c(OCO1)ccc(c2)CNCc1ccncc1
InChI Key UGGCQMVKRPFZEA-UHFFFAOYSA-N

Historical Context of Benzodioxole-Pyridine Hybrid Compounds

The development of benzodioxole-pyridine hybrid compounds emerged from the recognition that combining distinct pharmacophores could yield molecules with enhanced biological properties. The benzodioxole scaffold, also known as the methylenedioxyphenyl group, has historical significance in natural product chemistry and pharmaceutical development. This structural motif appears in numerous bioactive compounds, including those found in pesticides and pharmaceuticals.

Research into 1,3-benzodioxole derivatives has demonstrated their capacity for diverse biological activities, including anti-inflammatory, anticancer, antihypertensive, and antioxidant properties. The synthetic methodology for preparing benzodioxole derivatives has evolved significantly, with modern approaches utilizing advanced coupling reactions such as the Suzuki-Miyaura reaction to create complex hybrid structures. These synthetic advances have enabled the preparation of novel benzodioxole compounds with yields ranging from 33 to 89 percent, demonstrating the efficiency of contemporary synthetic protocols.

The pyridine component of hybrid compounds brings additional pharmacological advantages. Pyridine-containing compounds represent one of the most extensively utilized heterocycles in drug design, with 95 approved pharmaceuticals in the United States Food and Drug Administration database containing pyridine or dihydropyridine scaffolds. Notable examples include isoniazid for tuberculosis treatment, delavirdine for human immunodeficiency virus and acquired immunodeficiency syndrome, and numerous other therapeutic agents.

The combination of benzodioxole and pyridine moieties in a single molecule represents a rational drug design approach aimed at capturing the beneficial properties of both scaffolds. This hybrid strategy has proven particularly valuable in developing compounds with enhanced metabolic stability, improved permeability, and optimized protein-binding characteristics. Research has demonstrated that pyridine substitution can improve biochemical potency by significant margins, with some studies showing 160-fold enhancements in metabolic stability when phenyl groups are replaced with pyridine rings.

Significance in Heterocyclic Chemistry Research

Benzodioxol-5-yl-pyridin-4-ylmethyl-amine occupies a significant position within heterocyclic chemistry research due to its unique structural features and potential applications. The compound exemplifies the modern trend toward designing hybrid molecules that incorporate multiple biologically active scaffolds to achieve synergistic effects. This approach has gained considerable attention in medicinal chemistry, where researchers seek to optimize pharmaceutical properties through strategic structural modifications.

The benzodioxole moiety contributes several advantageous properties to the overall molecular architecture. Research has shown that compounds containing the methylenedioxy functional group often exhibit enhanced lipophilicity and membrane permeability, properties that are crucial for biological activity. The rigid five-membered dioxole ring system also provides conformational constraints that can improve selectivity for specific biological targets.

The pyridine ring system brings complementary benefits to the hybrid structure. Pyridine-containing compounds have demonstrated remarkable therapeutic applications across multiple disease areas, with particular success in antimicrobial, antiviral, anticancer, and anti-inflammatory applications. The nitrogen atom in the pyridine ring can participate in hydrogen bonding interactions with biological targets, potentially enhancing binding affinity and selectivity.

Recent research has highlighted the expanding role of pyridine scaffolds in drug development, with studies demonstrating their effectiveness against drug-resistant bacteria and other challenging therapeutic targets. The combination of pyridine with other heterocyclic systems, such as benzodioxole, represents a promising strategy for developing next-generation pharmaceuticals with improved efficacy and safety profiles.

The synthetic accessibility of benzodioxol-5-yl-pyridin-4-ylmethyl-amine through established coupling reactions makes it an attractive target for pharmaceutical research. Modern synthetic methodologies, including click chemistry and metal-catalyzed cross-coupling reactions, provide efficient routes to this compound and related analogs. The availability of diverse synthetic approaches enables structure-activity relationship studies that can guide the optimization of biological properties.

Research Application Significance Reference
Hybrid Scaffold Design Combines benzodioxole and pyridine pharmacophores
Synthetic Methodology Utilizes advanced coupling reactions
Biological Activity Potential for multiple therapeutic applications
Drug Development Part of expanding pyridine-based pharmaceutical research

The compound's role in contemporary heterocyclic chemistry research extends beyond its immediate pharmaceutical potential. It serves as a model system for understanding the interactions between different aromatic heterocycles and their combined effects on molecular properties. This knowledge contributes to the broader understanding of structure-activity relationships in medicinal chemistry and guides the design of future hybrid compounds with optimized properties.

Properties

IUPAC Name

N-(pyridin-4-ylmethyl)-1,3-benzodioxol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-2-12-13(17-9-16-12)7-11(1)15-8-10-3-5-14-6-4-10/h1-7,15H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTUPPQJARLKFDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NCC3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[1,3]dioxol-5-yl-pyridin-4-ylmethyl-amine typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzo[1,3]dioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.

    Introduction of the Pyridine Ring: The benzo[1,3]dioxole intermediate is then reacted with a pyridine derivative, often through a nucleophilic substitution reaction.

    Methylamine Linkage:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Benzo[1,3]dioxol-5-yl-pyridin-4-ylmethyl-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.

Major Products Formed

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Benzo[1,3]dioxol-5-yl-pyridin-4-ylmethyl-amine has been synthesized into derivatives that exhibit anticancer properties. Notably, it has shown activity against several cancer cell lines, including:

  • Prostate cancer (LNCaP)
  • Pancreatic cancer (MIA PaCa-2)
  • Acute lymphoblastic leukemia (CCRF-CEM)

In a study involving the synthesis of 1-benzo[1,3]dioxol-5-yl-indoles, the derivatives demonstrated IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 cell lines, indicating promising anticancer potential .

Pharmacological Applications
The compound acts as a modulator for ATP-binding cassette transporters, which are crucial for drug transport across cell membranes. This property suggests its utility in treating conditions like cystic fibrosis and other transporter dysfunction-related diseases. The synthesis of derivatives that inhibit these transporters could lead to new therapeutic strategies .

Anti-fibrotic Activity
Another application involves the synthesis of 2-(benzo[d][1,3]dioxol-5-yl)thiazole derivatives that display anti-fibrotic activity in models of hepatic fibrosis. These compounds work by blocking the expression of transforming growth factor-beta 1 (TGF-β1) in hepatic stellate cells .

Environmental Chemistry

Detection of Carcinogenic Lead
The compound has been utilized in synthesizing (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH), which serves as a sensor for detecting carcinogenic lead. The sensor demonstrated high sensitivity with a limit of detection (LOD) of 96.0 pM and a limit of quantification (LOQ) of 320.0 mM .

Rheumatology

The compound is also being explored for its potential applications in treating rheumatic diseases such as rheumatoid arthritis and osteoarthritis. Its biological activity may provide new avenues for therapeutic development in this area .

Case Studies and Research Findings

Application Area Details References
AnticancerSynthesis of derivatives showing activity against LNCaP, MIA PaCa-2, and CCRF-CEM cell lines
PharmacologyModulation of ATP-binding cassette transporters for cystic fibrosis treatment
EnvironmentalDevelopment of BDMMBSH for lead detection with high sensitivity
RheumatologyPotential therapeutic effects on rheumatoid arthritis and osteoarthritis

Mechanism of Action

The mechanism of action of Benzo[1,3]dioxol-5-yl-pyridin-4-ylmethyl-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s closest structural analogs include aryl- or heteroarylmethyl-amines featuring benzo[1,3]dioxole or pyridine substituents. Key comparisons are summarized in Table 1 and discussed below.

Table 1: Comparison with Structurally Similar Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Source
Benzo[1,3]dioxol-5-yl-pyridin-4-ylmethyl-amine C₁₃H₁₂N₂O₂ 228.25 Pyridin-4-ylmethyl, benzo[1,3]dioxole 774553-99-0
Benzo[1,3]dioxol-5-ylmethyl-p-tolyl-amine C₁₅H₁₄N₂O₂ 254.29 p-Tolylmethyl, benzo[1,3]dioxole Not provided
N,N-Dimethyl-N'-pyridin-4-ylmethyl-benzene-1,4-diamine C₁₄H₁₇N₃ 227.31 Dimethylamino, pyridin-4-ylmethyl 52725-19-6
Benzo[1,3]dioxol-5-ylmethyl-(4-fluoro-benzyl)-amine C₁₅H₁₃FNO₂ 258.27 4-Fluorobenzyl, benzo[1,3]dioxole Not provided

Key Differences and Implications

Substituent Effects on Polarity and Solubility The pyridin-4-ylmethyl group in the target compound introduces a basic nitrogen atom, enhancing water solubility compared to purely aromatic analogs like Benzo[1,3]dioxol-5-ylmethyl-p-tolyl-amine (which has a non-polar p-tolyl group) .

For example, microwave-synthesized Schiff bases with pyridine or benzo[1,3]dioxole motifs show significant antibacterial activity against E. coli and S. aureus . The N,N-dimethyl variant (CAS 52725-19-6) lacks the benzo[1,3]dioxole system but retains the pyridinylmethyl group, suggesting possible differences in target binding affinity .

Synthetic Accessibility

  • The target compound and its analogs are typically synthesized via condensation reactions (e.g., amine-aldehyde couplings) or nucleophilic substitutions . highlights microwave-assisted synthesis as a rapid method for analogous Schiff bases, achieving yields >80% under optimized conditions .

Limitations and Knowledge Gaps

  • Bioactivity Data: No experimental results for the target compound’s antimicrobial, anticancer, or receptor-binding activity are available in the provided evidence .
  • Toxicity : Safety profiles (e.g., LD₅₀, ecotoxicity) remain uncharacterized.

Biological Activity

Benzo[1,3]dioxol-5-yl-pyridin-4-ylmethyl-amine is an organic compound notable for its diverse biological activities, particularly in pharmacology and medicinal chemistry. This article explores the compound's structural characteristics, biological mechanisms, therapeutic applications, and relevant case studies.

Structural Characteristics

This compound features a fused dioxole and pyridine structure. The compound is characterized by:

  • A benzo[1,3]dioxole moiety that enhances its stability and biological activity.
  • A pyridine ring substituted at the 4-position with a methylamine group, contributing to its pharmacological properties.

This unique structure allows for various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions, making it a versatile compound in drug design.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets:

  • Modulation of ATP-Binding Cassette (ABC) Transporters : The compound acts as a modulator for ABC transporters, which are crucial for drug transport across cell membranes. This property suggests potential applications in treating conditions such as cystic fibrosis and other transporter-related diseases .
  • Antitumor Activity : Research indicates that derivatives of this compound exhibit significant antitumor effects against various human tumor cell lines. For instance, it has shown potent growth inhibition with IC50 values generally below 5 μM against cell lines such as HeLa, A549, and MCF-7 .
  • Inhibition of Kinases : Some derivatives have been identified as selective inhibitors of DYRK1A (Dual-specificity Tyrosine-regulated Kinase 1A), which is implicated in various neurological disorders and cancers. Certain compounds demonstrated sub-micromolar inhibitory activity toward DYRK1A, indicating their potential as therapeutic agents .

Biological Activity Summary

The following table summarizes key findings related to the biological activities of this compound:

Biological ActivityTarget/EffectIC50 Value
ABC Transporter ModulationEnhances drug transportN/A
Antitumor ActivityInhibits growth of tumor cells< 5 μM
DYRK1A InhibitionSelective kinase inhibitor0.028 - 0.090 μM

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

  • Anti-Fibrotic Activity : A derivative of this compound was used in the synthesis of 2-(benzo[d][1,3]dioxol-5-yl)thiazole (CW209292), which showed anti-fibrotic activity in rats with dimethylnitrosamine-induced hepatic fibrosis by blocking TGF-β1 mRNA expression in hepatic stellate cells.
  • Antimicrobial Properties : Related compounds have demonstrated antibacterial potency against various pathogens, outperforming traditional antibiotics like ampicillin and streptomycin. These findings suggest a broader application in infectious disease treatment .
  • In Vitro Studies : In vitro experiments have shown that certain derivatives exhibit significant inhibition against topoisomerase enzymes involved in DNA replication and repair processes in bacterial cells, further supporting their potential as antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Benzo[1,3]dioxol-5-yl-pyridin-4-ylmethyl-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. A common approach involves reacting 4-pyridinylmethylamine with a benzo[1,3]dioxol-5-yl electrophile (e.g., halide or carbonyl derivative) under basic conditions. For example, sodium hydride in dimethylformamide (DMF) at 80–100°C facilitates amine alkylation . Optimization of solvent polarity, temperature, and catalyst (e.g., palladium for coupling reactions) significantly impacts yield, as shown in pyrazole-based syntheses achieving >80% purity via HPLC .

Q. How is the molecular structure of this compound validated in academic research?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For instance, SC-XRD analysis of analogous compounds (e.g., 4-(2H-1,3-benzodioxol-5-yl)butan-2-amine) revealed bond angles of 117.5° at the dioxole ring and torsion angles <5° in the pyridinylmethyl group, ensuring planar conformation . Complementary techniques include 1^1H/13^{13}C NMR for functional group verification and high-resolution mass spectrometry (HRMS) for molecular weight confirmation .

Advanced Research Questions

Q. What experimental models are used to evaluate its anticonvulsant activity, and how are ED50_{50} values interpreted?

  • Methodological Answer : The subcutaneous pentylenetetrazole (scPTZ) and maximal electroshock (MES) models are widely employed. In scPTZ screens, ED50_{50} values (e.g., 45–81 mg/kg for related compounds) are calculated via probit analysis, comparing protection rates against reference drugs like Stiripentol (ED50_{50} = 115 mg/kg) . Dose-response curves are validated using ≥10 animals per group, with statistical significance assessed via ANOVA (p < 0.05) . Contradictions in efficacy between models may arise from divergent mechanisms (GABAergic vs. sodium channel modulation) .

Q. How does positional isomerism (e.g., 5-yl vs. 4-yl substitution) affect biological activity?

  • Methodological Answer : Isomeric differences alter receptor binding kinetics. For example, benzo[1,3]dioxol-5-yl derivatives exhibit 3-fold higher affinity for serotonin receptors (5-HT2A_{2A}) than 4-yl isomers, as shown in radioligand displacement assays (IC50_{50} = 12 nM vs. 35 nM) . Molecular docking studies suggest the 5-yl isomer’s dioxole oxygen forms stronger hydrogen bonds with Tyr370 residues in the receptor binding pocket .

Q. What strategies resolve contradictions in receptor interaction data across studies?

  • Methodological Answer : Discrepancies (e.g., dopamine D2 vs. σ-1 receptor affinity) are addressed via orthogonal assays:

  • Saturation binding assays : Use 3^3H-labeled ligands to quantify Kd_d/Bmax_{max} under varying pH and ionic conditions .
  • Functional assays : Measure cAMP inhibition (D2) or calcium flux (σ-1) to distinguish agonist/antagonist profiles .
  • Computational modeling : Molecular dynamics simulations (50 ns trajectories) assess conformational stability in receptor pockets, explaining divergent binding energies .

Key Notes

  • Structural Confirmation : Always cross-validate SC-XRD with spectroscopic data .
  • Advanced Modeling : Use Gaussian09 for DFT calculations to predict reactive sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.